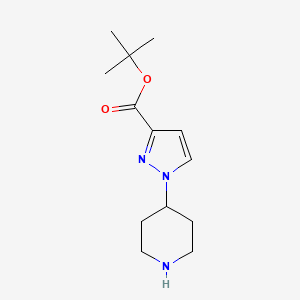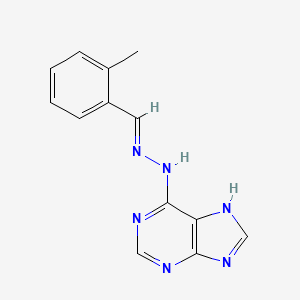
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide, also known as CX614, is a small molecule drug that has been of great interest in the scientific community due to its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide is involved in various synthetic and chemical studies. A notable application is in the field of organic synthesis, where its derivatives and related compounds have been utilized. For example, a study demonstrated a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing its relevance in creating both anthranilic acid derivatives and oxalamides. This methodology is highlighted for its simplicity and high yield, indicating the compound's utility in synthesizing valuable chemical entities (Mamedov et al., 2016).
Catalysis and Material Science
In material science and catalysis, derivatives of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide have been explored. A study focusing on the asymmetric codimerization of cyclohexa-1,3-diene with ethylene catalyzed by chiral aminophosphine-nickel complexes suggests the potential of using related structural frameworks in catalytic processes. This research indicates that specific structural motifs within the N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide framework could be instrumental in achieving high optical purities and chemical yields in catalysis (Buono et al., 1980).
Antitumor and Medicinal Applications
The structural relatives of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide have shown promise in medicinal chemistry, particularly in antitumor applications. For instance, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, has demonstrated selective cytotoxic activity against tumor cells, suggesting the potential of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide and its analogues in developing new antitumor agents (Ha et al., 1997).
Polymer Science
In polymer science, the exploration of thermosensitive polymers and their potential cytotoxicity involves the study of structures closely related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide. Research on poly(N-isopropylacrylamide) and poly(N-vinylcaprolactam) evaluates the influence of polymer concentration, incubation time, and temperature on cell viability, indicating the importance of understanding the biological interactions of these materials (Vihola et al., 2005).
Environmental and Oxidative Studies
The compound and its derivatives have also been studied for their role in environmental chemistry and oxidative stress studies. Research into the selective allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes highlights the utility of these materials in achieving high conversion rates and selectivity towards specific oxidation products, underscoring the compound's relevance in green chemistry and sustainable processes (Cao et al., 2014).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(26-18-16-20-10-4-1-5-11-20)25(29)27-19-17-23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-10,12-15,23H,1,4-5,11,16-19H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUUPSLWMZTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

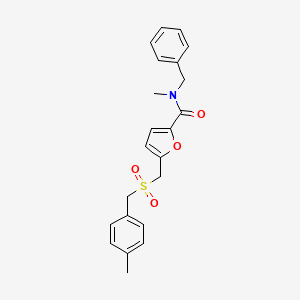
![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2459671.png)
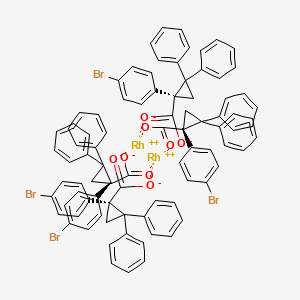
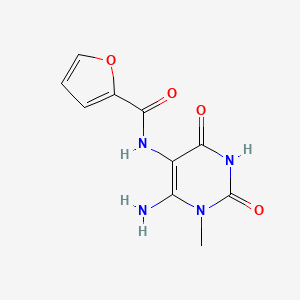
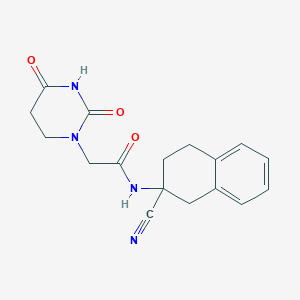
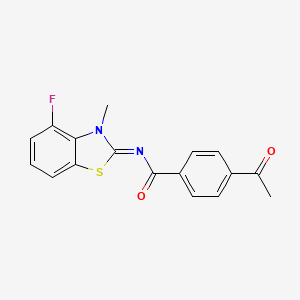


![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-chlorobenzamide](/img/structure/B2459679.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid](/img/structure/B2459681.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2459682.png)
